molecular formula C19H20F3N5O4 B569384 N-Demethyl Alogliptin-2,2,2-trifluoroacetate CAS No. 1262205-67-3

N-Demethyl Alogliptin-2,2,2-trifluoroacetate

Cat. No.: B569384
CAS No.: 1262205-67-3
M. Wt: 439.395
InChI Key: MTLWKABDEWRRSI-PFEQFJNWSA-N
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Description

N-Demethyl Alogliptin-2,2,2-trifluoroacetate is a biochemical compound with the molecular formula C19H20F3N5O4. It is a derivative of Alogliptin, a pyrimidinedione inhibitor of dipeptidyl peptidase IV (DPP-4), which is used in the treatment of type 2 diabetes . This compound is characterized by the presence of a trifluoroacetate group, which enhances its biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethyl Alogliptin-2,2,2-trifluoroacetate typically involves the demethylation of Alogliptin followed by the introduction of the trifluoroacetate group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the demethylation process. The exact synthetic route and conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Demethyl Alogliptin-2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .

Scientific Research Applications

N-Demethyl Alogliptin-2,2,2-trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Demethyl Alogliptin-2,2,2-trifluoroacetate involves the inhibition of dipeptidyl peptidase IV (DPP-4), an enzyme that plays a role in glucose metabolism. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon levels, leading to improved blood glucose control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoroacetate group, which enhances its biochemical properties and potentially its therapeutic efficacy. This modification may result in improved stability, bioavailability, and potency compared to other similar compounds .

Properties

CAS No.

1262205-67-3

Molecular Formula

C19H20F3N5O4

Molecular Weight

439.395

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H19N5O2.C2HF3O2/c18-9-12-4-1-2-5-13(12)10-22-16(8-15(23)20-17(22)24)21-7-3-6-14(19)11-21;3-2(4,5)1(6)7/h1-2,4-5,8,14H,3,6-7,10-11,19H2,(H,20,23,24);(H,6,7)/t14-;/m1./s1

InChI Key

MTLWKABDEWRRSI-PFEQFJNWSA-N

SMILES

C1CC(CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N.C(=O)(C(F)(F)F)O

Synonyms

2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzonitrile-2,2,2-trifluoroacetate

Origin of Product

United States

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